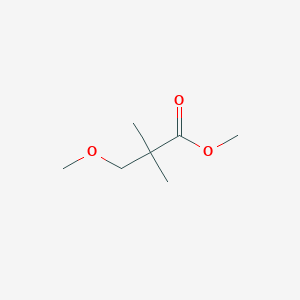
(4R)-4-methyloxepan-2-one
Übersicht
Beschreibung
(4R)-4-methyloxepan-2-one, also known as 4-methyl-2-oxetanone or 4-methyl-2-oxetanone, is a ketone compound with a molecular formula of C4H6O2. It is a colorless liquid at room temperature and has a faint, sweet odor. It has a molecular weight of 86.09 g/mol and a boiling point of 105.5 °C. 4R-4-methyloxepan-2-one is a versatile and useful compound with a wide range of applications in industry and research.
Wirkmechanismus
4R-4-methyloxepan-2-one is a versatile compound with a wide range of applications in research and industry. Its mechanism of action is complex and involves a number of different processes. In general, 4R-4-methyloxepan-2-one is believed to act as a catalyst in many chemical reactions. It can also act as a nucleophile, attacking electrophilic centers in organic molecules. Additionally, it can act as an oxidizing agent, allowing for the oxidation of other organic compounds.
Biochemical and Physiological Effects
4R-4-methyloxepan-2-one has not been extensively studied for its biochemical and physiological effects. However, it is believed to have some effects on the body. In particular, it is thought to have an effect on the metabolism of fatty acids and lipids, as well as on the production of energy. Additionally, it is believed to have an effect on the production of hormones and neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
4R-4-methyloxepan-2-one is a versatile compound that can be used in many laboratory experiments. Its advantages include its low cost, its availability in a variety of forms, and its stability. Additionally, it is relatively easy to handle and store. However, there are some limitations to using 4R-4-methyloxepan-2-one in laboratory experiments. In particular, its reactivity can be unpredictable, and it can be difficult to predict the outcome of a reaction. Additionally, it can be difficult to control the rate of reaction, as the reaction rate can be affected by temperature and other factors.
Zukünftige Richtungen
There are many potential future directions for research involving 4R-4-methyloxepan-2-one. One direction is to further investigate its biochemical and physiological effects on the body. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Another area of research could focus on the development of new methods for the synthesis of 4R-4-methyloxepan-2-one, or for the development of new catalysts for its use in chemical reactions. Finally, further research could be done to explore its potential applications in biomedical engineering and drug delivery.
Synthesemethoden
4R-4-methyloxepan-2-one can be synthesized by a variety of methods. One method involves the reaction of aqueous sodium hydroxide with 4-methyl-2-pentanone. This reaction produces a sodium salt of (4R)-4-methyloxepan-2-onexetanone, which can then be acidified with hydrochloric acid to yield the desired product. Another method involves the reaction of 4-methyl-2-pentanone with sodium hypochlorite to produce 4R-4-methyloxepan-2-one.
Wissenschaftliche Forschungsanwendungen
4R-4-methyloxepan-2-one is widely used in the field of scientific research. It is a key intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of polymers for use in biomedical applications, such as tissue engineering and drug delivery.
Eigenschaften
IUPAC Name |
(4R)-4-methyloxepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLFXLPKLZALY-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCOC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559492 | |
| Record name | (4R)-4-Methyloxepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18951-93-4 | |
| Record name | (4R)-4-Methyloxepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B6597233.png)


![ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate](/img/structure/B6597249.png)
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)






